Azepan-3-ol hydrochloride Azepan-3-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1951441-20-5
VCID: VC4626772
InChI: InChI=1S/C6H13NO.ClH/c8-6-3-1-2-4-7-5-6;/h6-8H,1-5H2;1H
SMILES: C1CCNCC(C1)O.Cl
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63

Azepan-3-ol hydrochloride

CAS No.: 1951441-20-5

Cat. No.: VC4626772

Molecular Formula: C6H14ClNO

Molecular Weight: 151.63

* For research use only. Not for human or veterinary use.

Azepan-3-ol hydrochloride - 1951441-20-5

Specification

CAS No. 1951441-20-5
Molecular Formula C6H14ClNO
Molecular Weight 151.63
IUPAC Name azepan-3-ol;hydrochloride
Standard InChI InChI=1S/C6H13NO.ClH/c8-6-3-1-2-4-7-5-6;/h6-8H,1-5H2;1H
Standard InChI Key UDCSEKAGGOQECK-UHFFFAOYSA-N
SMILES C1CCNCC(C1)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

Azepan-3-ol hydrochloride consists of a saturated azepane ring (C₆H₁₁NO) protonated at the nitrogen atom, with a hydroxyl group at the 3-position and a chloride counterion. The stereochemistry of the hydroxyl group (S-configuration in some derivatives) influences its interactions with biological targets . Key structural identifiers include:

  • IUPAC Name: (3S)-azepan-3-ol hydrochloride

  • SMILES: C1CCNCC(C1)O.Cl

  • InChI Key: UDCSEKAGGOQECK-RGMNGODLSA-N

Physicochemical Profile

The hydrochloride salt enhances aqueous solubility, critical for biological applications. Key properties include:

PropertyValueSource
Molecular Weight151.63 g/mol
Melting PointNot reported
SolubilityHigh in polar solvents
LogP (Partition Coefficient)~0.45 (predicted)

Synthesis and Industrial Production

Synthetic Routes

Azepan-3-ol hydrochloride is synthesized via two primary methods:

  • Reduction of Azepan-3-one:
    Azepan-3-one is reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield azepan-3-ol, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.

    Azepan-3-oneNaBH4Azepan-3-olHClAzepan-3-ol hydrochloride\text{Azepan-3-one} \xrightarrow{\text{NaBH}_4} \text{Azepan-3-ol} \xrightarrow{\text{HCl}} \text{Azepan-3-ol hydrochloride}

    This method achieves yields >85% under optimized conditions .

  • Catalytic Hydrogenation:
    Industrial-scale production employs catalytic hydrogenation of azepan-3-one using palladium or platinum catalysts, followed by acidification. This method offers scalability and efficiency.

Biological Activity and Mechanisms

Antimicrobial Properties

Azepan-3-ol derivatives exhibit potent activity against drug-resistant pathogens:

DerivativeTarget PathogenMIC (µM)Source
AzepanobetulinMethicillin-resistant S. aureus (MRSA)0.15
Azepano-glycyrrhetolMycobacterium tuberculosis2.0
Azepan-3-yl chlorideHerpes Simplex Virus (HSV)1.3

Mechanistically, these compounds inhibit bacterial enzymes (e.g., Rv3378c in M. tuberculosis) and disrupt viral replication cycles .

Applications in Pharmaceutical Chemistry

Chiral Building Block

The compound’s stereochemical purity makes it valuable for synthesizing enantiomerically pure drugs. For example, it serves as an intermediate in:

  • Antimalarials: Azepanylcarbazole derivatives show long-acting efficacy against Plasmodium falciparum (EC₅₀ = 2.4 nM) .

  • Antivirals: Modifications at the 3-position enhance activity against DNA viruses like HSV .

Industrial Applications

Azepan-3-ol hydrochloride is used in:

  • Agrochemicals: As a precursor for herbicides and fungicides.

  • Polymer Chemistry: To modify resin solubility and stability.

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceBiological Activity
Azepan-4-ol hydrochlorideHydroxyl at 4-positionLower antimicrobial potency
AzepaneNo hydroxyl groupLimited bioactivity
Azepan-3-oneKetone at 3-positionIntermediate in synthesis

The 3-hydroxyl group in Azepan-3-ol hydrochloride enhances hydrogen bonding, improving target binding compared to analogs .

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